
Sitaxsentan
Vue d'ensemble
Description
Sitaxentan est un médicament qui était principalement utilisé pour le traitement de l'hypertension artérielle pulmonaire. Il appartient à la classe des médicaments connus sous le nom d'antagonistes des récepteurs de l'endotheline. Sitaxentan était commercialisé sous le nom de marque Thelin par Encysive Pharmaceuticals jusqu'à ce que Pfizer rachète la société en février 2008. en 2010, Pfizer a retiré volontairement le sitaxentan du marché en raison de préoccupations concernant la toxicité hépatique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du sitaxentan implique plusieurs étapes, en commençant par la préparation de la structure de base, qui comprend un cycle thiophène. Les étapes clés impliquent :
- Formation du cycle thiophène.
- Introduction du groupe sulfonamide.
- Attachement du cycle isoxazole.
- Réactions de couplage finales pour compléter la molécule.
Méthodes de production industrielle : La production industrielle de sitaxentan suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Sitaxentan subit diverses réactions chimiques, notamment :
Oxydation : Sitaxentan peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Les réactions de réduction peuvent convertir le sitaxentan en ses amines correspondantes.
Substitution : Sitaxentan peut subir des réactions de substitution, en particulier au niveau du groupe sulfonamide.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.
Produits principaux :
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
4. Applications de la recherche scientifique
Sitaxentan a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes des récepteurs de l'endotheline.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant les récepteurs de l'endotheline.
Médecine : Principalement utilisé pour le traitement de l'hypertension artérielle pulmonaire. Il a également été exploré pour une utilisation potentielle dans le traitement d'autres maladies cardiovasculaires.
Industrie : Les méthodes de synthèse et de production du sitaxentan ont été étudiées pour améliorer les processus de fabrication à l'échelle industrielle
5. Mécanisme d'action
Sitaxentan est un antagoniste compétitif de l'endotheline-1 au niveau des récepteurs de l'endotheline-A et de l'endotheline-B. Dans des conditions normales, la liaison de l'endotheline-1 à ces récepteurs provoque une vasoconstriction pulmonaire. En bloquant cette interaction, le sitaxentan diminue la résistance vasculaire pulmonaire. Sitaxentan a une affinité plus élevée pour les récepteurs de l'endotheline-A que pour les récepteurs de l'endotheline-B, ce qui le rend hautement sélectif .
Composés similaires :
Bosentan : Un autre antagoniste des récepteurs de l'endotheline utilisé pour le traitement de l'hypertension artérielle pulmonaire. Contrairement au sitaxentan, le bosentan est un antagoniste non sélectif des récepteurs de l'endotheline.
Ambrisentan : Un antagoniste sélectif des récepteurs de l'endotheline-A avec un mécanisme d'action similaire à celui du sitaxentan mais avec un profil de sécurité différent.
Comparaison :
Sélectivité : Sitaxentan est hautement sélectif pour les récepteurs de l'endotheline-A, tandis que le bosentan est non sélectif.
Profil de sécurité : Sitaxentan a été retiré du marché en raison de préoccupations concernant la toxicité hépatique, tandis que le bosentan et l'ambrisentan ont des profils de sécurité différents.
Efficacité : L'efficacité du sitaxentan dans les essais cliniques était comparable à celle du bosentan, mais l'hépatotoxicité du sitaxentan l'a emporté sur ses avantages .
La sélectivité unique du sitaxentan pour les récepteurs de l'endotheline-A et sa promesse initiale dans le traitement de l'hypertension artérielle pulmonaire mettent en évidence son importance, malgré son retrait du marché en raison de problèmes de sécurité.
Applications De Recherche Scientifique
Pulmonary Arterial Hypertension (PAH)
Sitaxsentan has been extensively studied for its efficacy in treating PAH. In a randomized clinical trial, patients with idiopathic PAH or PAH associated with connective tissue disease were administered this compound at doses of 100 mg and 300 mg daily. The primary endpoint was the change in peak oxygen consumption (VO2) after 12 weeks. Results indicated that:
- The 300 mg dose improved peak VO2 by 3.1% compared to placebo (p < 0.01).
- Both doses significantly increased the 6-minute walk distance (100 mg: +35 m, 300 mg: +33 m, p < 0.01) and improved functional class and cardiac index .
Table 1: Summary of Clinical Trial Results for this compound in PAH
Parameter | Placebo (n=60) | This compound 100 mg (n=55) | This compound 300 mg (n=63) |
---|---|---|---|
Peak VO2 Change | - | +3.1% | - |
6-Minute Walk Distance Change | - | +35 m | +33 m |
Functional Class Improvement | - | Yes | Yes |
Cardiac Index Improvement | - | Yes | Yes |
Combination Therapy
This compound has also been evaluated in combination with other therapies for enhanced efficacy. For instance, studies have explored its use alongside sildenafil and bosentan, where it was found to prevent remodeling of pulmonary arterioles effectively .
Safety Profile
While this compound is generally well-tolerated, it has been associated with mild transaminitis in about 3-5% of patients and rare cases of severe hepatitis . A notable case involved a young patient who developed acute liver failure after starting treatment, highlighting the need for careful monitoring of liver function during therapy .
Case Study: Efficacy in HIV-Related PAH
A reported case involved a successful switch to this compound for a patient with HIV-related PAH who had previously experienced inadequate control with other therapies. This switch resulted in improved exercise capacity and overall quality of life .
Case Study: Severe Hepatitis
Another significant case documented acute severe hepatitis induced by this compound in a patient without prior liver disease. The patient's condition improved after corticosteroid treatment following the withdrawal of this compound, suggesting an idiosyncratic reaction to the drug .
Mécanisme D'action
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A and endothelin-B receptors. Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction. By blocking this interaction, sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, making it highly selective .
Comparaison Avec Des Composés Similaires
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike sitaxentan, bosentan is a nonselective endothelin receptor antagonist.
Ambrisentan: A selective endothelin-A receptor antagonist with a similar mechanism of action to sitaxentan but with a different safety profile.
Comparison:
Selectivity: Sitaxentan is highly selective for endothelin-A receptors, whereas bosentan is nonselective.
Safety Profile: Sitaxentan was withdrawn from the market due to concerns about liver toxicity, while bosentan and ambrisentan have different safety profiles.
Efficacy: The efficacy of sitaxentan in clinical trials was comparable to that of bosentan, but the hepatotoxicity of sitaxentan outweighed its benefits .
Sitaxentan’s unique selectivity for endothelin-A receptors and its initial promise in treating pulmonary arterial hypertension highlight its significance, despite its eventual market withdrawal due to safety concerns.
Activité Biologique
Sitaxsentan is a selective endothelin-A (ET-A) receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity is characterized by its ability to block the effects of endothelin-1, a potent vasoconstrictor, thus improving hemodynamics and exercise capacity in patients with PAH. This article discusses the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and notable case studies.
This compound acts as a competitive antagonist at the ET-A and ET-B receptors. By inhibiting the binding of endothelin-1 to these receptors, this compound reduces pulmonary vascular resistance (PVR) and promotes vasodilation. It exhibits a higher affinity for the ET-A receptor compared to the ET-B receptor, making it particularly effective in managing conditions characterized by elevated endothelin levels, such as PAH .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in patients with PAH. Key findings from clinical trials include:
- Improvement in Exercise Capacity : In a 12-week randomized controlled trial (STRIDE-1), patients treated with this compound showed a significant increase in the six-minute walk distance (6MWD) compared to placebo. The mean increase was 20 meters for this compound-treated patients versus a decrease of 38 meters for those on placebo, resulting in a placebo-subtracted treatment effect of 58 meters (p = 0.027) .
- Hemodynamic Improvements : this compound therapy was associated with significant reductions in mean right atrial pressure and PVR. Improvements were also noted in functional class as assessed by the New York Heart Association (NYHA) classification .
- Long-term Outcomes : In an extension study following STRIDE-1, patients continued to show improvements in functional class and quality of life measures over a median follow-up period of 26 weeks .
Safety Profile
While this compound has demonstrated efficacy, its safety profile raises concerns. Notable adverse effects include:
- Hepatic Toxicity : Cases of acute liver failure associated with this compound have been reported. For instance, one study documented severe liver injury in two patients, with transaminase levels peaking at over 30 times the upper limit of normal . Another case involved a patient who developed jaundice after starting this compound therapy, highlighting the need for careful monitoring of liver function during treatment .
- Discontinuation Rates : Despite its benefits, some patients have experienced adverse effects leading to discontinuation. In clinical trials, elevated hepatic transaminase levels were noted in a few patients, prompting further investigation into dose-related toxicity .
Case Studies
Several case studies provide insights into the real-world implications of this compound therapy:
- Case of Acute Liver Failure : A 19-year-old female patient with idiopathic pulmonary arterial hypertension developed acute liver failure after initiating this compound therapy. Her liver function tests were normal prior to treatment but deteriorated significantly within three months .
- Efficacy in Collagen Vascular Disease : In a cohort study involving patients with connective tissue disease-associated PAH, this compound improved exercise capacity and quality of life measures significantly compared to baseline assessments. The study emphasized its potential as a therapeutic option for this patient population .
Summary Table of Clinical Findings
Study/Trial | Duration | Treatment Group | Key Findings |
---|---|---|---|
STRIDE-1 | 12 weeks | This compound | +20 m increase in 6MWD vs placebo (p=0.027) |
Extension Study | 26 weeks | This compound | Improved NYHA class; sustained benefits |
Case Study | N/A | This compound | Acute liver failure reported |
Propriétés
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXUGHIIBDVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057673 | |
Record name | Sitaxentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sitaxentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B. | |
Record name | Sitaxentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
184036-34-8, 210421-64-0 | |
Record name | Sitaxentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitaxentan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitaxentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sitaxentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SITAXENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sitaxentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.